molecular formula C13H12O2S2 B14513426 2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid CAS No. 62687-96-1

2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid

Cat. No.: B14513426
CAS No.: 62687-96-1
M. Wt: 264.4 g/mol
InChI Key: AKFDGTHSNSIVER-UHFFFAOYSA-N
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Description

2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid is a chemical compound that belongs to the class of benzoic acids It features a benzoic acid moiety substituted with a thiophene ring, which is further modified by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is first synthesized and methylated at the 5-position.

    Attachment of the Sulfanyl Group: The methylated thiophene is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.

    Coupling with Benzoic Acid: The resulting thiophene derivative is coupled with benzoic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the benzoic acid moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under suitable conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfanylated products or modified benzoic acids.

    Substitution: Various substituted thiophene or benzoic acid derivatives.

Scientific Research Applications

2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and benzoic acid moiety can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its overall effect.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.

    2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid: Similar structure with a methylated furan ring.

Uniqueness

2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its furan analogs. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62687-96-1

Molecular Formula

C13H12O2S2

Molecular Weight

264.4 g/mol

IUPAC Name

2-[(5-methylthiophen-2-yl)sulfanylmethyl]benzoic acid

InChI

InChI=1S/C13H12O2S2/c1-9-6-7-12(17-9)16-8-10-4-2-3-5-11(10)13(14)15/h2-7H,8H2,1H3,(H,14,15)

InChI Key

AKFDGTHSNSIVER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)SCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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